molecular formula C19H18N4O2S B2516421 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 495374-40-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2516421
CAS No.: 495374-40-8
M. Wt: 366.44
InChI Key: WXTQIJQJUMDDNO-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A novel synthesis approach for N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was developed through an acylation reaction, showcasing a method with short reaction time, high yield, and environmentally friendly procedures. This compound, related to the requested chemical structure, demonstrates the potential for further exploration in heterocyclic compound development and biological investigations (Wang et al., 2014). Moreover, the therapeutic potential of combined ozone and L-carnitine administrations was evaluated against experimentally-induced acetaminophen hepatotoxicity, revealing that such treatments could activate the antioxidant mechanism by suppressing oxidative stress, although the superiority of combined treatment over single treatments was not conclusively determined (Paldir & Eroğlu, 2020).

Mechanistic Insights and Toxicity Evaluations

The pathway and toxicity of acetaminophen and its derivatives, including the metabolism of compounds related to the requested chemical structure, were studied to understand the balance between therapeutic and toxic doses. This research contributes to a comprehensive understanding of drug metabolism and its implications for drug design and safety assessments (Mazaleuskaya et al., 2015). Additionally, detoxification and bioaugmentation potential for acetaminophen and its derivatives were investigated using Ensifer sp., isolated from activated sludge, showcasing the capability to degrade both acetaminophen and its metabolic derivatives, highlighting an environmental approach to mitigating pharmaceutical contaminants (Park & Oh, 2020).

Molecular Docking and Antimicrobial Activity

The design, synthesis, and molecular docking of new lipophilic acetamide derivatives were explored for potential anticancer and antimicrobial agents. This research illustrates the application of computational methods to predict the binding affinity and mode of action of novel compounds, including those structurally related to the requested chemical entity, towards targets such as EGFR protein kinase, contributing to the development of cytotoxic agents (Ahmed et al., 2018).

Spectrophotometric Analysis

Spectrophotometric determination of paracetamol, a compound structurally related to the requested chemical, was conducted using iodylbenzene, highlighting the method's simplicity, rapidity, and precision. This approach provides insights into analytical techniques applicable for the quantification and study of similar acetamide derivatives (Verma & Jain, 1985).

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c20-10-12-11-5-1-4-8-16(11)26-19(12)23-17(24)9-15-18(25)22-14-7-3-2-6-13(14)21-15/h2-3,6-7,15,21H,1,4-5,8-9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTQIJQJUMDDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.